BRD7116

Description

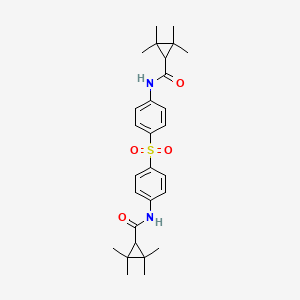

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36N2O4S/c1-25(2)21(26(25,3)4)23(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-24(32)22-27(5,6)28(22,7)8/h9-16,21-22H,1-8H3,(H,29,31)(H,30,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHXFWAHRAMUDLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4C(C4(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

BRD7116: A Dual-Mechanism Inhibitor of Leukemia Stem Cells

An In-depth Technical Guide on the Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD7116 is a novel bis-aryl sulfone compound identified through a niche-based screening approach that selectively targets leukemia stem cells (LSCs), the cells thought to be responsible for the initiation and relapse of acute myeloid leukemia (AML).[1] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its dual cell-autonomous and cell-non-autonomous effects, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its activity.

Core Mechanism of Action

This compound exhibits a unique dual mechanism of action, targeting leukemia stem cells both directly and indirectly through its effects on the surrounding stromal microenvironment.[1] This multifaceted approach contributes to its potent and selective anti-LSC activity.

Cell-Non-Autonomous Mechanism: Targeting the Stromal Niche

A primary mechanism of this compound is its ability to modulate the bone marrow stromal cells, rendering them less supportive of LSC survival and proliferation.[1] Pre-treatment of stromal cells with this compound, followed by removal of the compound and co-culture with LSCs, results in a significant reduction in LSC viability.[1] This demonstrates that this compound alters the stromal cells in a way that they no longer effectively nurture the leukemia stem cells. The precise molecular changes induced in the stromal cells by this compound remain an area for further investigation.[1]

Cell-Autonomous Mechanism: Induction of Myeloid Differentiation

In addition to its effects on the microenvironment, this compound also acts directly on leukemia stem cells.[1] Treatment of LSCs with this compound induces transcriptional changes that are consistent with myeloid differentiation.[1] This was determined through Gene Set Enrichment Analysis (GSEA), which showed an enrichment for a gene signature associated with the differentiation of AML cells following treatment with all-trans retinoic acid (ATRA).[1] By promoting differentiation, this compound forces the LSCs to mature, thereby diminishing their self-renewal capacity and tumorigenic potential. The direct molecular target of this compound within the LSCs that triggers this differentiation program has not yet been fully elucidated.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Assay Condition | Parameter | Value | Reference |

| Leukemia Stem Cells (LSCe) | Co-culture with primary BMSC stroma | EC50 | 200 nM | [1] |

| Normal Hematopoietic Stem and Progenitor Cells (HSPCs) | Co-culture with primary BMSC stroma | Activity | Limited | [1] |

| AML Cell Lines | Monoculture | Inhibition at 20 µM | ~50% | [1] |

Table 2: Effects of Stromal Pre-treatment with this compound on Co-cultured Hematopoietic Cells

| Treatment of Stromal Cells | LSCe Cells (% of total hematopoietic cells) | HSPCs (% of total hematopoietic cells) | Reference |

| DMSO (control) | High | High | [1] |

| This compound | Significantly Reduced | Not Significantly Affected | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments that defined the mechanism of action of this compound.

Leukemia-Stroma Co-culture Screening

This assay was designed to identify compounds that selectively inhibit LSCs in a physiologically relevant microenvironment.

-

Cell Plating: Primary bone marrow-derived stromal cells (BMSCs) or OP9 stromal cells are plated in 384-well plates to form a monolayer.

-

Leukemia Cell Addition: DsRed-expressing leukemia stem cells (LSCe) are added to the stromal cell monolayer.

-

Compound Treatment: A library of small molecules, including this compound, is added to the co-cultures at various concentrations.

-

Incubation: The plates are incubated for a period of 6 days to allow for the formation of cobblestone areas, a hallmark of hematopoietic stem cell activity.

-

Imaging and Analysis: The plates are imaged using high-content microscopy. The area of DsRed fluorescence (representing LSCe cobblestones) is quantified to determine the effect of each compound.

Stromal Pre-treatment Assay

This experiment was crucial in identifying the cell-non-autonomous effects of this compound.

-

Stromal Cell Treatment: OP9 stromal cells are plated in 384-well plates and treated with this compound at various concentrations for 3 days.

-

Compound Washout: The wells are washed twice with PBS to remove any residual this compound.

-

LSCe Plating: LSCe cells are then added to the pre-treated and washed stromal cell monolayer.

-

Incubation and Analysis: The co-cultures are incubated for 6 days, after which the LSCe cobblestone area is quantified by imaging to assess the sustained effect of the compound on the stroma.

Gene Expression Profiling and Gene Set Enrichment Analysis (GSEA)

This protocol was used to determine the cell-autonomous effects of this compound on LSCs.

-

LSC Treatment: LSCe cells are treated in suspension with 5 µM this compound or DMSO (as a control) for 6 hours.

-

RNA Extraction: Total RNA is isolated from the treated LSCe cells.

-

Gene Expression Analysis: Gene expression profiling is performed using a suitable platform (e.g., microarray or RNA-sequencing).

-

GSEA: The resulting gene expression data is analyzed using Gene Set Enrichment Analysis to identify statistically significant, concordant differences in the expression of pre-defined gene sets between the this compound-treated and control groups. Specifically, the analysis focused on gene sets associated with myeloid differentiation.[1]

Visualizations

Signaling Pathways and Experimental Workflows

References

The Discovery and Development of BRD7116: A Niche-Based Approach to Targeting Leukemia Stem Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The persistence of leukemia stem cells (LSCs) within the protective bone marrow microenvironment is a significant contributor to therapeutic resistance and relapse in acute myeloid leukemia (AML). Traditional drug discovery models often fail to recapitulate this complex interplay, overlooking compounds whose efficacy is dependent on the tumor niche. BRD7116, a novel bis-aryl sulfone, emerged from an innovative, physiologically relevant screening platform designed to identify agents that selectively target LSCs within a simulated bone marrow environment. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of this compound, presenting detailed experimental protocols and quantitative data to inform future research and development in anti-leukemic therapies.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid proliferation of abnormal myeloid cells. A subpopulation of these cells, known as leukemia stem cells (LSCs), possesses self-renewal capabilities and is believed to be responsible for disease initiation and propagation. LSCs often reside in a quiescent state within the bone marrow niche, rendering them less susceptible to conventional chemotherapies that target rapidly dividing cells. This highlights the critical need for novel therapeutic strategies that can effectively eradicate the LSC population.

The discovery of this compound was the result of a paradigm shift in high-throughput screening, moving away from traditional assays on isolated cancer cell lines towards a more holistic, niche-based approach. By co-culturing primary LSC-enriched cells with bone marrow stromal cells, the screen was able to identify compounds that not only act directly on leukemia cells but also those that modulate the supportive microenvironment. This compound was identified as a lead compound from a screen of 14,718 small molecules due to its selective inhibition of leukemic cobblestone area formation, a key phenotype associated with stem cell function, while sparing normal hematopoietic stem and progenitor cells (HSPCs).[1]

This guide will detail the discovery and initial development of this compound, focusing on its dual mechanism of action, the experimental methodologies employed in its characterization, and the quantitative data supporting its potential as a selective anti-LSC agent.

Discovery and Screening Cascade

This compound was identified through a multi-stage screening process designed to pinpoint compounds with selective activity against LSCs in a co-culture system that mimics the bone marrow niche.

Primary High-Throughput Screen

The primary screen utilized a co-culture of primary murine LSC-enriched (LSCe) cells with bone marrow-derived stromal cells. A key innovation was the use of a machine-learning algorithm to quantify the formation of Cobblestone Area-Forming Cells (CAFCs), a morphological hallmark of hematopoietic stem and progenitor cell activity.

dot

References

BRD7116: A Selective Inhibitor of Leukemia Stem Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in treating AML is the persistence of Leukemia Stem Cells (LSCs), a subpopulation of self-renewing cancer cells that are often resistant to conventional chemotherapy and are believed to be a primary driver of relapse. The development of therapies that selectively target LSCs while sparing healthy hematopoietic stem and progenitor cells (HSPCs) is a critical goal in leukemia research. BRD7116 has emerged as a promising small molecule inhibitor that demonstrates selectivity for LSCs. This technical guide provides an in-depth overview of the preclinical data, experimental methodologies, and mechanisms of action associated with this compound.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound, highlighting its potency and selectivity.

| Parameter | Cell Type | Condition | Value | Reference |

| EC50 | LSC-enriched (LSCe) cells | Co-culture with stromal cells | 200 nM | [1][2][3] |

| Inhibition | AML cell lines | Monoculture | ~50% at 20 µM | [1] |

| Activity | Normal HSPCs | Co-culture with stromal cells | Limited activity | [1] |

| Selectivity | LSCs vs. Normal HSPCs | Co-culture | >100-fold | [3] |

Table 1: In Vitro Potency and Selectivity of this compound

| Experiment | Cell Type | Treatment | Observation | Reference |

| Stromal Pre-treatment | OP9 stromal cells | This compound for 3 days, then washed | Partial inhibition of leukemic Cobblestone Area-Forming Cell (CAFC) formation | [1] |

| Gene Expression Profiling | LSCe cells | 5 µM this compound for 6 hours | Induction of transcriptional changes consistent with myeloid differentiation | [1] |

Table 2: Mechanistic Insights from In Vitro Studies of this compound

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting leukemia stem cells through both cell-autonomous and cell-non-autonomous pathways.

-

Cell-Non-Autonomous Activity: this compound acts on the bone marrow stromal cells, which form a protective niche for LSCs.[1] Pre-treatment of stromal cells with this compound, followed by their removal before the addition of LSCe cells, results in a significant inhibition of LSC maintenance and cobblestone formation.[1] This suggests that this compound modifies the stromal microenvironment, rendering it less supportive of LSC survival and proliferation. The precise molecular changes in the stromal cells induced by this compound are an area of ongoing investigation.

-

Cell-Autonomous Activity: Direct exposure of LSCe cells to this compound induces a transcriptional program consistent with myeloid differentiation.[1] This effect was identified through Gene Set Enrichment Analysis (GSEA), which showed an enrichment for genes associated with the differentiation of AML cells.[1] By forcing the LSCs to differentiate, this compound effectively diminishes the self-renewing LSC pool. The direct molecular target of this compound within the LSC that initiates this differentiation cascade is yet to be fully elucidated.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound.

Leukemia-Stroma Co-culture and Cobblestone Area-Forming Cell (CAFC) Assay

This assay is crucial for assessing the stem-like function of LSCs and the effect of compounds in a niche-like environment.

a. Materials:

-

LSC-enriched (LSCe) cells (e.g., from an MLL-AF9 mouse model of AML)

-

Bone marrow stromal cells (e.g., OP9 cell line or primary bone marrow stromal cells)

-

Culture medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Multi-well plates (e.g., 96-well or 384-well)

-

This compound and DMSO (vehicle control)

b. Protocol:

-

Stromal Cell Plating: Seed OP9 stromal cells in multi-well plates and culture until they form a confluent monolayer.

-

Compound Treatment (for cell-non-autonomous studies):

-

Treat the confluent stromal layer with varying concentrations of this compound or DMSO for 3 days.

-

After 3 days, carefully wash the wells multiple times with fresh medium to remove any residual compound.

-

-

LSCe Cell Plating: Add LSCe cells onto the pre-treated or untreated stromal cell monolayer.

-

Co-culture: Co-culture the LSCe cells and stromal cells for 6 days.

-

Imaging and Analysis:

-

After 6 days, image the co-cultures using high-content microscopy.

-

"Cobblestone areas," which are clusters of hematopoietic cells that have migrated beneath the stromal layer, are identified and quantified. This is a hallmark of hematopoietic stem and progenitor cell activity.

-

Automated image analysis software can be used to quantify the formation of these cobblestone areas as a measure of LSC function.

-

Gene Set Enrichment Analysis (GSEA)

This protocol is used to determine the transcriptional changes induced by this compound in LSCs.

a. Materials:

-

LSCe cells

-

This compound (5 µM) and DMSO

-

Culture medium: IMDM with 10% FBS

-

RNA extraction kit

-

Next-generation sequencing (NGS) platform

-

GSEA software

b. Protocol:

-

Cell Treatment: Treat freshly isolated LSCe cells in suspension with 5 µM this compound or DMSO for 6 hours.

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Library Preparation and Sequencing: Prepare RNA sequencing libraries and perform sequencing on an NGS platform to obtain gene expression profiles.

-

Data Analysis:

-

Align sequencing reads to the reference genome and quantify gene expression levels.

-

Perform differential gene expression analysis between the this compound-treated and DMSO-treated groups.

-

Use the ranked list of differentially expressed genes to perform GSEA against a database of annotated gene sets (e.g., those related to myeloid differentiation).

-

In Vivo Murine Leukemia Model

This model is used to assess the in vivo efficacy of compounds that target LSCs.

a. Materials:

-

Recipient mice (e.g., sublethally or lethally irradiated C57BL/6 mice)

-

LSCe cells

-

Hank's Balanced Salt Solution (HBSS)

-

Syringes and needles for tail vein injection

b. Protocol:

-

Recipient Mouse Preparation: Irradiate recipient mice to ablate their native hematopoietic system. A sublethal dose (e.g., 1 x 5.5 Gy) or a lethal dose (e.g., 2 x 5.5 Gy) can be used depending on the experimental design.

-

Cell Preparation: Resuspend LSCe cells in sterile HBSS.

-

Transplantation: Inject the LSCe cell suspension into the tail vein of the irradiated recipient mice.

-

Monitoring: Monitor the mice daily for signs of leukemia development, which can include weight loss, ruffled fur, and hind limb paralysis.

-

Assessment of Leukemia Onset: Leukemia onset can be confirmed by analyzing peripheral blood smears for the presence of blast cells or by flow cytometry of peripheral blood or bone marrow.

Visualizations

Signaling and Experimental Workflows

Caption: Dual mechanism of action of this compound on leukemia stem cells.

Caption: Experimental workflow for the leukemia-stroma co-culture assay.

Caption: Workflow for Gene Set Enrichment Analysis of this compound-treated LSCs.

Conclusion and Future Directions

This compound represents a significant advancement in the quest for LSC-selective therapies. Its dual mechanism of action, targeting both the LSC directly and its protective microenvironment, offers a multi-pronged approach to overcoming the therapeutic resistance of AML. The preclinical data strongly support its potential as a lead compound for further development.

Future research should focus on:

-

Target Deconvolution: Identifying the direct molecular target(s) of this compound in both LSCs and stromal cells will be crucial for understanding its precise mechanism of action and for developing more potent and specific analogs.

-

In Vivo Efficacy Studies: Comprehensive in vivo studies are needed to evaluate the therapeutic efficacy, pharmacokinetics, and pharmacodynamics of this compound in various preclinical models of AML.

-

Combination Therapies: Investigating the synergistic potential of this compound with standard-of-care chemotherapies or other targeted agents could lead to more effective treatment regimens for AML.

The continued investigation of this compound and similar LSC-targeting compounds holds great promise for improving outcomes for patients with acute myeloid leukemia.

References

The Cell-Autonomous Effects of BRD7116 on Acute Myeloid Leukemia (AML) Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the cell-autonomous effects of BRD7116, a bis-aryl sulfone compound, on Acute Myeloid Leukemia (AML) cells. This compound has been identified as an agent with anti-leukemia stem cell (LSC) activity. While it exhibits both cell-non-autonomous and cell-autonomous effects, this document focuses on its direct impact on AML cells. Summarized quantitative data, detailed experimental methodologies, and visual representations of the experimental workflow and proposed mechanism of action are presented to facilitate a deeper understanding for researchers and professionals in oncology and drug development.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subpopulation of leukemia stem cells (LSCs) is thought to be responsible for disease relapse and resistance to conventional chemotherapy. Targeting LSCs is therefore a critical strategy in the development of novel AML therapies. This compound is a novel bis-aryl sulfone that has demonstrated selective activity against LSCs.[1] This guide details the direct, cell-autonomous effects of this compound on AML cells, focusing on its ability to induce myeloid differentiation.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the activity of this compound against AML and other hematopoietic cells.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Assay Type | Metric | Value | Reference |

| LSCe cells | Co-culture with stromal cells | EC50 | 200 nM | [1] |

| AML cell lines | Not specified | % Inhibition | ~50% at 20 µM | [1] |

| Normal HSPCs | Co-culture with stromal cells | Activity | Limited | [1] |

LSCe cells: Leukemia Stem Cell-enriched cells; HSPCs: Hematopoietic Stem and Progenitor Cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the primary literature describing the cell-autonomous effects of this compound. While the exact, detailed protocols from the original study are not publicly available, these representative protocols are based on standard practices for such assays.

AML Cell Culture

-

Cell Lines: A panel of human AML cell lines (e.g., THP-1, NOMO-1, SKM-1, NB4, U937, OCI-AML3) are typically used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay

-

Objective: To determine the effect of this compound on the viability of AML cell lines.

-

Procedure:

-

AML cells are seeded in 96-well plates at a density of 1 x 104 cells per well.

-

This compound is added at various concentrations (e.g., a serial dilution from 0.1 to 100 µM) in triplicate. A DMSO control is included.

-

Plates are incubated for 72 hours at 37°C and 5% CO2.

-

Cell viability is assessed using a commercial MTS or CellTiter-Glo® luminescent cell viability assay, following the manufacturer's instructions.

-

Absorbance or luminescence is measured using a plate reader.

-

Data is normalized to the DMSO control to calculate percent inhibition.

-

Gene Expression Profiling by RNA-Sequencing

-

Objective: To identify transcriptional changes in AML cells induced by this compound.

-

Procedure:

-

LSCe cells are treated with 5 µM this compound or DMSO (vehicle control) in suspension for 6 hours.[1]

-

Total RNA is extracted from the cells using an RNeasy Kit (Qiagen) according to the manufacturer's protocol. RNA quality and quantity are assessed using a Bioanalyzer.

-

A cDNA library is prepared from the extracted RNA.

-

The library is sequenced using a high-throughput sequencing platform.

-

Sequencing reads are aligned to the reference genome, and differential gene expression analysis is performed.

-

Gene Set Enrichment Analysis (GSEA)

-

Objective: To determine if the transcriptional changes induced by this compound are associated with specific biological pathways, such as myeloid differentiation.

-

Procedure:

-

The ranked list of differentially expressed genes from the RNA-sequencing data is used as input for GSEA software.

-

The analysis is performed against a curated database of gene sets, such as the Molecular Signatures Database (MSigDB).

-

Specifically, the gene set for "AML differentiation as defined by all-trans retinoic acid (ATRA) treatment of ATRA-sensitive human AML cells" is used for comparison.[1]

-

An enrichment score is calculated to determine if the genes associated with myeloid differentiation are significantly overrepresented in the this compound-treated cells.

-

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for assessing the cell-autonomous effects of this compound on AML cells.

References

The Role of BRD7116 in Inducing Myeloid Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD7116, a novel bis-aryl sulfone compound, has emerged as a promising small molecule with selective activity against leukemia stem cells (LSCs). Identified through a niche-based screening approach, this compound has demonstrated the ability to inhibit LSC proliferation and induce myeloid differentiation. This technical guide provides an in-depth overview of the current understanding of this compound's effects on myeloid differentiation, including available quantitative data, detailed experimental protocols, and a discussion of the yet-to-be-determined mechanism of action. This document is intended to serve as a valuable resource for researchers in oncology and hematology, as well as professionals involved in the development of novel anti-cancer therapeutics.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A subpopulation of self-renewing leukemia stem cells (LSCs) is thought to be responsible for the initiation, maintenance, and relapse of AML. Targeting LSCs is therefore a critical strategy for the development of curative therapies.

This compound is a small molecule that has shown significant promise in selectively targeting LSCs. It was identified in a co-culture screen designed to identify compounds that inhibit LSC growth while sparing normal hematopoietic stem and progenitor cells (HSPCs)[1][2]. This compound exhibits both cell-non-autonomous and cell-autonomous effects on LSCs. The cell-non-autonomous activity involves the modulation of the bone marrow stroma, rendering it less supportive of LSC survival[2]. The cell-autonomous effect, which is the focus of this guide, involves the direct induction of myeloid differentiation in LSCs[1][2].

Quantitative Data

The efficacy of this compound has been quantified in co-culture experiments with LSC-enriched cells (LSCe) and bone marrow stromal cells. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Cell Type | Condition | Value | Reference |

| EC50 | LSCe cells | Co-culture with primary bone marrow stromal cells | 200 nM | [2] |

| Activity against AML cell lines | Murine and human AML cell lines | Monoculture | ~50% inhibition at 20 µM | [2] |

| Activity against normal HSPCs | Normal hematopoietic stem and progenitor cells | Co-culture with primary bone marrow stromal cells | Limited activity | [2] |

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound induces myeloid differentiation remains to be elucidated[1][2][3]. Gene expression profiling of LSCe cells treated with this compound revealed transcriptional changes consistent with myeloid differentiation, similar to those observed with all-trans retinoic acid (ATRA) treatment in ATRA-sensitive AML cells[1][2]. This suggests that this compound may activate key transcription factors or signaling pathways involved in the commitment of leukemia cells to a mature myeloid lineage.

While the direct target of this compound is unknown, a hypothetical signaling pathway for myeloid differentiation is presented below to provide context for potential mechanisms. It is important to note that the placement of this compound in this pathway is speculative and awaits experimental validation.

Experimental Protocols

The following is a detailed protocol for the gene expression profiling experiment that was conducted to assess the effect of this compound on LSCe cells[4].

Objective: To determine the transcriptional changes in LSCe cells upon treatment with this compound.

Materials:

-

LSC-enriched (LSCe) cells

-

This compound

-

DMSO (vehicle control)

-

IMDM (Iscove's Modified Dulbecco's Medium) with 10% FBS

-

RNA extraction kit

-

MouseRef-8 v2.0 Expression BeadChips (or equivalent microarray platform)

Procedure:

-

Cell Culture: Freshly isolated LSCe cells are cultured in suspension in IMDM supplemented with 10% Fetal Bovine Serum.

-

Treatment: LSCe cells are treated with either 5 µM this compound or an equivalent volume of DMSO (vehicle control) for 6 hours.

-

RNA Extraction: Total RNA is extracted from the treated and control cells using a standard RNA extraction kit according to the manufacturer's instructions.

-

RNA Quality Control: The quality and quantity of the extracted RNA are assessed using a spectrophotometer and/or a bioanalyzer.

-

Microarray Hybridization: The extracted RNA is labeled and hybridized to MouseRef-8 v2.0 Expression BeadChips following the manufacturer's protocol.

-

Data Acquisition: The microarrays are scanned to acquire the raw gene expression data.

-

Data Analysis: The raw data is normalized, and differential gene expression between the this compound-treated and DMSO-treated samples is determined. Gene Set Enrichment Analysis (GSEA) is performed to identify enrichment of specific gene signatures, such as those related to myeloid differentiation.

Summary and Future Directions

This compound is a promising anti-leukemic compound that induces myeloid differentiation in LSCs. While its efficacy in preclinical models is encouraging, the precise molecular target and the downstream signaling pathways remain to be elucidated. Future research should focus on:

-

Target Identification: Identifying the direct molecular target(s) of this compound is crucial for understanding its mechanism of action and for the rational design of more potent derivatives.

-

Pathway Elucidation: Delineating the specific signaling cascades activated by this compound will provide a more complete picture of how it induces myeloid differentiation.

-

In Vivo Studies: Further in vivo studies are necessary to evaluate the therapeutic potential of this compound in various AML subtypes and to assess its safety and pharmacokinetic profiles.

The continued investigation of this compound and its mechanism of action holds the potential to yield novel therapeutic strategies for the treatment of AML and other hematological malignancies.

References

Investigating the Molecular Target of BRD7116: A Technical Guide on its Characterization and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRD7116 is a novel bis-aryl sulfone compound identified for its selective anti-leukemic activity. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on the experimental approaches used to characterize its effects. While the direct molecular target of this compound remains an active area of investigation, existing research reveals a unique cell-non-autonomous mechanism, positioning it as a compelling candidate for further therapeutic development. This document summarizes key quantitative data, details experimental protocols, and presents visual diagrams of the experimental workflows and proposed signaling interactions to facilitate ongoing research and drug discovery efforts.

Introduction

The development of targeted therapies for acute myeloid leukemia (AML) is a critical challenge in oncology. A significant hurdle is the selective elimination of leukemia stem cells (LSCs) while sparing healthy hematopoietic stem and progenitor cells (HSPCs). This compound emerged from a niche-based screening platform designed to identify compounds that disrupt the supportive interaction between LSCs and the bone marrow microenvironment. This guide delves into the experimental journey to elucidate the molecular target and mechanism of action of this compound.

Current Understanding of this compound's Mechanism of Action

Current research indicates that this compound exerts its anti-leukemic effects through a cell-non-autonomous mechanism.[1][2] This means that this compound's primary activity is not on the leukemia cells themselves, but rather on the surrounding stromal cells within the bone marrow niche. By altering the function of these stromal cells, this compound indirectly impairs their ability to support the survival and proliferation of LSCs.[1][2] The precise molecular target within the stromal cells that mediates this effect is yet to be identified and remains an important area for future research.[1][2]

Despite the unknown direct target, phenotypic effects on leukemia cells have been observed. Treatment of LSCs with this compound has been shown to induce transcriptional changes consistent with myeloid differentiation.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in the initial characterization studies.

| Parameter | Cell Type | Value | Reference |

| EC50 | LSCe cells (in co-culture) | 200 nM | [1] |

| Activity against normal HSPCs | Normal HSPCs | Limited activity | [1] |

| Activity against AML cell lines | AML cell lines | ~50% inhibition at 20 µM | [1] |

Key Experimental Protocols

The following sections detail the methodologies for the pivotal experiments conducted to characterize the activity of this compound.

Leukemia-Stroma Co-Culture High-Throughput Screen

This assay was instrumental in identifying this compound's niche-dependent anti-leukemic activity.

Objective: To identify small molecules that selectively inhibit the growth and survival of leukemia stem cells (LSCs) in a simulated bone marrow microenvironment.

Methodology:

-

Stromal Cell Plating: Primary bone marrow stromal cells (BMSCs) or the OP9 stromal cell line were seeded in 384-well plates to form a confluent monolayer, mimicking the bone marrow niche.

-

Compound Treatment: A library of small molecules, including this compound, was added to the stromal cell monolayers at various concentrations. For the stromal pretreatment screen, the compound was added to the stroma for three days and then washed out before the addition of leukemia cells.[1][2]

-

Leukemia Cell Plating: Murine leukemia stem cell-enriched (LSCe) cells, engineered to express a fluorescent reporter, were plated on top of the pre-treated or untreated stromal cell layers.

-

Co-Culture Incubation: The co-cultures were incubated for a period of six days to allow for the formation of cobblestone areas, a hallmark of hematopoietic stem and progenitor cell activity.

-

High-Content Imaging and Analysis: Automated microscopy was used to capture images of the co-cultures. A machine-learning algorithm was employed to quantify the cobblestone area, providing a measure of LSCe cell viability and proliferation.

-

Dose-Response Analysis: For hit compounds like this compound, a dose-response curve was generated to determine the half-maximal effective concentration (EC50).

Gene Expression Profiling

This experiment aimed to understand the transcriptional changes induced by this compound in leukemia cells.

Objective: To determine the effect of this compound on the gene expression profile of LSCe cells.

Methodology:

-

Cell Treatment: LSCe cells were cultured in suspension and treated with 5 µM this compound for 6 hours.[1] A vehicle control (DMSO) was run in parallel.

-

RNA Extraction: Total RNA was isolated from the treated and control cells using a commercial RNA extraction kit.

-

Gene Expression Analysis: The extracted RNA was subjected to whole-genome gene expression profiling using microarrays or RNA sequencing.

-

Data Analysis: Gene Set Enrichment Analysis (GSEA) was performed to identify pathways and gene signatures that were significantly enriched in the this compound-treated cells compared to the control. The analysis specifically looked for enrichment of a myeloid differentiation gene signature.[1]

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of this compound.

References

The Impact of BRD7116 on the Leukemia Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bone marrow microenvironment, or niche, plays a critical role in the pathogenesis and chemoresistance of acute myeloid leukemia (AML).[1][2] Leukemia stem cells (LSCs) within this niche are particularly dependent on supportive signals from stromal cells, which contribute to their survival and resistance to conventional therapies.[1][3] Targeting the protective interactions between LSCs and the stromal microenvironment represents a promising therapeutic strategy.[1] A novel bis-aryl sulfone compound, BRD7116, has been identified through a niche-based screening approach as a molecule that selectively targets LSCs by modulating the leukemia microenvironment.[3][4] This technical guide provides an in-depth analysis of the known effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Data Summary

This compound exhibits a potent and selective anti-leukemic activity, particularly against leukemia stem cells (LSCs) within a co-culture system that mimics the bone marrow niche. Its efficacy is significantly higher in this context compared to standard monocultures of AML cell lines, highlighting the importance of the microenvironment in its mechanism of action. The compound shows minimal toxicity towards normal hematopoietic stem and progenitor cells (HSPCs), suggesting a favorable therapeutic window.

| Parameter | Cell Type/Condition | Value | Reference |

| EC50 | LSC-enriched (LSCe) cells in co-culture with primary bone marrow stromal cells | 200 nM | [3][4] |

| Activity against normal HSPCs | Co-culture with primary bone marrow stromal cells | Limited activity observed | [3][4] |

| Activity against AML cell lines | Monoculture | ~50% inhibition at 20 µM | [3][4] |

| Direct Treatment of LSCe cells | 5 µM this compound for 6 hours in suspension | Induces transcriptional changes consistent with myeloid differentiation | [1][3][4] |

Experimental Protocols

The discovery and characterization of this compound's activity relied on a series of key experiments designed to probe the interactions between leukemia cells and the stromal microenvironment.

Niche-Based Co-Culture Screening for LSC Inhibitors

This high-throughput screening assay was designed to identify compounds that disrupt the supportive interactions between leukemia stem cells and the bone marrow stroma.

-

Cell Lines and Primary Cells:

-

Stromal Cells: OP9 bone marrow stromal cell line or primary bone marrow stromal cells (BMSCs).

-

Leukemia Stem Cell-enriched (LSCe) cells: Derived from a murine MLL-AF9 leukemia model, transduced with dsRed for visualization.

-

Hematopoietic Stem and Progenitor Cells (HSPCs): Isolated from ubiquitin C-GFP mice for fluorescent labeling.

-

-

Protocol:

-

Plate stromal cells (OP9 or primary BMSCs) in 384-well plates and allow them to form a confluent monolayer.

-

For the primary screen, add LSCe cells to the stromal monolayer in the presence of test compounds from a chemical library.

-

Co-culture the cells for 6 days to allow for the formation of cobblestone areas, a hallmark of hematopoietic stem cell activity.

-

Use an automated imaging platform to quantify the cobblestone area formation.

-

For secondary screens to determine the mechanism of action, pretreat the stromal monolayer with the compounds (e.g., this compound) for 3 days.

-

Wash the stromal cells to remove the compound.

-

Add LSCe cells (and in some experiments, GFP+ HSPCs) to the pretreated stroma.

-

Image and quantify the cobblestone area formation after 6 days to assess the cell-non-autonomous effects of the compound.

-

Stromal cell viability is assessed in parallel using assays like CellTiter-Glo to exclude compounds that are broadly cytotoxic.

-

Gene Set Enrichment Analysis (GSEA)

GSEA was employed to understand the cell-autonomous effects of this compound on leukemia stem cells.

-

Protocol:

-

Treat LSCe cells in suspension with 5 µM this compound or DMSO (vehicle control) for 6 hours.

-

Isolate total RNA from the treated cells and perform whole-transcriptome analysis (e.g., using microarray or RNA-sequencing).

-

Generate a ranked list of all genes based on their differential expression between the this compound-treated and control groups.

-

Perform GSEA using a predefined gene set associated with myeloid differentiation. A common reference gene set is derived from human AML cells treated with all-trans retinoic acid (ATRA), a known differentiating agent.[1][3][4]

-

Analyze the enrichment score to determine if the myeloid differentiation gene set is significantly overrepresented at the top of the ranked list of genes upregulated by this compound.

-

Visualizing the Impact of this compound

The following diagrams illustrate the experimental workflow that led to the identification of this compound and its proposed dual mechanism of action on the leukemia microenvironment.

Caption: Experimental workflow for the identification and characterization of this compound.

Caption: Dual mechanism of this compound on the leukemia microenvironment.

Mechanism of Action

This compound disrupts the leukemia microenvironment through a dual mechanism, exhibiting both cell-non-autonomous and cell-autonomous activities.[4]

Cell-Non-Autonomous Effect: Modulating the Stromal Niche

A key finding is that pretreatment of stromal cells with this compound, followed by its removal, is sufficient to inhibit the growth of LSCs.[4] This indicates that this compound modifies the stromal cells in a way that renders them less capable of supporting leukemia stem cells. This effect is achieved without altering the viability of the stromal cells themselves.[4] The precise molecular changes induced in the stroma by this compound that lead to this loss of pro-leukemic support are yet to be fully elucidated and remain an important area for future investigation.[4]

Cell-Autonomous Effect: Inducing Myeloid Differentiation

In addition to its effects on the stroma, this compound also acts directly on leukemia stem cells.[4] Gene expression profiling has shown that direct treatment of LSCs with this compound induces transcriptional changes that are consistent with myeloid differentiation.[1][3][4] This suggests that this compound can push LSCs out of their self-renewing state and towards a more mature, non-proliferative phenotype. The specific signaling pathways within the LSC that are modulated by this compound to initiate this differentiation program are currently unknown.[1]

Conclusion and Future Directions

This compound represents a promising therapeutic candidate that uniquely targets the leukemia microenvironment. Its dual action of disrupting stromal support and directly inducing differentiation in leukemia stem cells offers a multi-pronged attack on the disease. The high selectivity for LSCs over normal hematopoietic cells further underscores its therapeutic potential.

Future research should focus on several key areas:

-

Target Deconvolution: Identifying the direct molecular target(s) of this compound in both stromal and leukemia cells is crucial for understanding its precise mechanism of action.

-

Signaling Pathway Analysis: Elucidating the signaling pathways that are modulated by this compound to induce differentiation in LSCs and alter the supportive capacity of stromal cells will be critical for further drug development.

-

In Vivo Efficacy: While initial studies have demonstrated in vitro efficacy, comprehensive in vivo studies in animal models of leukemia are necessary to validate its therapeutic potential and assess its pharmacokinetic and pharmacodynamic properties.

The study of this compound provides a powerful example of how niche-based screening can lead to the discovery of novel cancer therapeutics that exploit the dependencies of malignant cells on their microenvironment. Further investigation into this compound and its mechanisms will undoubtedly provide valuable insights into the complex biology of leukemia and may pave the way for new therapeutic strategies.

References

- 1. Niche-based screening identifies small-molecule inhibitors of leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Defining niche interactions to target chronic myeloid leukemia stem cells | Haematologica [haematologica.org]

- 3. researchgate.net [researchgate.net]

- 4. portal.research.lu.se [portal.research.lu.se]

Methodological & Application

Application Notes and Protocols for BRD7116 in Leukemia Cell Assays

Introduction

BRD7116 is a novel bis-aryl sulfone compound that has demonstrated selective inhibitory activity against leukemia stem cells (LSCs).[1][2] Notably, its mechanism of action appears to be, at least in part, cell-non-autonomous, targeting the supportive stromal niche that is crucial for LSC survival and proliferation.[1][3] This document provides detailed protocols for the in vitro assessment of this compound's efficacy and mechanism of action in leukemia cells, particularly in co-culture systems that mimic the bone marrow microenvironment.

Data Presentation

Table 1: Dose-Response of this compound on Leukemia Stem Cells (LSCe) and Hematopoietic Stem and Progenitor Cells (HSPCs) in Co-culture

| Cell Type | EC50 (nM) | Notes |

| LSCe | 200 | In co-culture with primary Bone Marrow Stromal Cells (BMSCs) |

| HSPCs | Limited Activity | ~50% inhibition at 20 µM |

This data is representative of findings from niche-based screening assays.[1]

Table 2: Effect of this compound on AML Cell Lines

| Cell Line | Effect | Concentration |

| Various AML Cell Lines | ~50% inhibition | 20 µM |

This compound displays limited direct cytotoxicity to AML cell lines in monoculture.[1]

Experimental Protocols

Co-culture of Leukemia Cells with Stromal Cells

This protocol is designed to assess the cell-non-autonomous effects of this compound on leukemia cells by utilizing a supportive stromal layer.

Materials:

-

Leukemia stem-like cells (e.g., primary patient-derived AML cells, or established cell lines with stem-like properties)

-

Stromal cell line (e.g., OP9 or primary BMSCs)

-

Culture medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin. For primary cells, cytokine supplementation (e.g., IL-3) may be required.

-

This compound stock solution (in DMSO)

-

96-well culture plates

-

Ficoll-Hypaque for isolation of primary cells

Procedure:

-

Stromal Cell Plating: Seed stromal cells (e.g., OP9) in a 96-well plate at a density that allows them to reach confluence within 24-48 hours.

-

Stromal Cell Pre-treatment (for cell-non-autonomous effect assessment):

-

Once the stromal layer is confluent, replace the medium with fresh medium containing varying concentrations of this compound or DMSO as a vehicle control.

-

Incubate the treated stromal cells for 3 days.[2]

-

-

Leukemia Cell Plating:

-

After the pre-treatment period, remove the medium containing this compound from the stromal cell layer.

-

Wash the stromal layer gently with PBS to remove any residual compound.

-

Add leukemia cells on top of the treated stromal layer at a desired density.

-

-

Co-culture Incubation: Incubate the co-culture for a period of 3-6 days.

-

Assessment of Leukemia Cell Viability:

-

Gently remove the non-adherent and loosely adherent leukemia cells.

-

Quantify viable leukemia cells using a suitable method such as:

-

Flow cytometry: Staining with viability dyes (e.g., Propidium Iodide or DAPI) and cell surface markers specific for leukemia cells.

-

Luminescence-based assays: Using reagents like CellTiter-Glo® to measure ATP content as an indicator of cell viability.

-

Cobblestone Area-Forming Cell (CAFC) Assay: Quantifying the formation of "cobblestone areas," which are clusters of hematopoietic cells that proliferate under the stromal layer, as an indicator of stem cell function.[2]

-

-

Direct (Cell-Autonomous) Effect of this compound on Leukemia Cells

This protocol assesses the direct effects of this compound on leukemia cells in the absence of a stromal layer.

Materials:

-

Leukemia cells (LSCe or AML cell lines)

-

Culture medium (as described above)

-

This compound stock solution (in DMSO)

-

6-well or 12-well culture plates

Procedure:

-

Cell Plating: Seed leukemia cells in suspension culture at an appropriate density.

-

Treatment: Add this compound directly to the cell suspension at the desired final concentrations (e.g., 5 µM).[1] Include a DMSO vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 6 hours for gene expression analysis or longer for viability assays).[1]

-

Analysis:

-

Gene Expression Profiling: Extract RNA from the treated and control cells and perform gene set enrichment analysis (GSEA) to identify transcriptional changes, such as those related to myeloid differentiation.[1]

-

Cell Viability and Apoptosis Assays: Perform standard assays like Annexin V/PI staining followed by flow cytometry to assess apoptosis and cell death.

-

Visualizations

Caption: Experimental workflow for assessing this compound effects.

Caption: Proposed dual mechanism of this compound action.

References

Application Notes and Protocols for BR.D7116 in a Co-culture System with Stromal Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

BRD7116 is a novel bis-aryl sulfone compound that has demonstrated selective inhibitory activity against leukemia stem cells (LSCs) while showing limited toxicity towards normal hematopoietic stem and progenitor cells (HSPCs).[1] A key feature of this compound is its dual mechanism of action, exhibiting both cell-autonomous effects on LSCs and cell-non-autonomous effects mediated through the stromal microenvironment.[1] These application notes provide detailed protocols for utilizing this compound in a co-culture system with stromal cells to investigate its anti-leukemic properties.

The bone marrow microenvironment, which includes a heterogeneous population of stromal cells, plays a crucial role in supporting LSC survival, quiescence, and resistance to therapy. This compound has been shown to disrupt this supportive niche, making it a promising therapeutic candidate. These protocols will guide researchers in establishing robust co-culture models to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the quantitative data reported for this compound in co-culture systems.

Table 1: In Vitro Efficacy of this compound in a Leukemia-Stroma Co-culture System

| Parameter | Cell Type | Stromal Cell Co-culture | Concentration/Effect | Citation |

| EC50 | Leukemia Stem Cells (LSCe) | Primary Bone Marrow Stromal Cells (BMSC) | 200 nM | [1] |

| Activity against normal HSPCs | Normal Hematopoietic Stem and Progenitor Cells | Primary BMSC | Limited activity | [1] |

| Activity against AML cell lines | Acute Myeloid Leukemia (AML) cell lines | None (monoculture) | ~50% inhibition at 20 µM | [1] |

Table 2: Experimental Conditions for Assessing Cell-Non-Autonomous Effects of this compound

| Parameter | Condition | Duration | Readout | Citation |

| Stromal Cell Pre-treatment | OP9 stromal cells treated with this compound prior to LSCe addition | 3 days | Inhibition of leukemic cobblestone area formation | [1] |

| Direct LSC Exposure | LSCe cells treated with 5 µM this compound in suspension | 6 hours | Gene expression profiling (enrichment for myeloid differentiation signature) | [1] |

Signaling Pathways

This compound's mechanism of action involves both direct effects on leukemia cells and indirect effects through modulation of the stromal cell niche.

Cell-Autonomous Effects: Direct treatment of LSCs with this compound induces transcriptional changes consistent with myeloid differentiation.[1] This suggests that this compound can directly promote the maturation of LSCs into non-self-renewing myeloid cells.

Cell-Non-Autonomous Effects: The precise mechanism by which this compound impairs the ability of stromal cells to support LSCs is still under investigation.[1] However, it is known that stromal cells secrete a variety of cytokines, chemokines, and growth factors that promote LSC survival and self-renewal. It is hypothesized that this compound alters the secretome of stromal cells, reducing the production of pro-leukemic factors and/or increasing the secretion of factors that promote myeloid differentiation.

Below is a diagram illustrating the proposed dual mechanism of action of this compound.

Caption: Proposed dual mechanism of action of this compound.

Experimental Protocols

This section provides detailed protocols for establishing and utilizing a leukemia-stroma co-culture system to evaluate this compound.

Protocol 1: Establishment of a Stromal Cell Feeder Layer

This protocol describes the culture of OP9 stromal cells, a commonly used murine bone marrow stromal cell line.

Materials:

-

OP9 stromal cells

-

Alpha-MEM (Minimum Essential Medium Alpha)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

6-well or 96-well tissue culture plates

-

Trypsin-EDTA

Procedure:

-

Culture OP9 cells in Alpha-MEM supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium and wash with PBS.

-

Add Trypsin-EDTA and incubate for 3-5 minutes at 37°C to detach the cells.

-

Neutralize trypsin with complete medium and centrifuge the cells.

-

Resuspend the cell pellet and seed into new culture plates at a density of 2 x 10^4 cells/cm^2.

-

For co-culture experiments, seed OP9 cells into the desired plate format (e.g., 96-well plate) and allow them to reach confluency (typically 2-3 days).

Protocol 2: Co-culture of Leukemia Cells with Stromal Cells and this compound Treatment

This protocol details the addition of leukemia cells to the established stromal feeder layer and subsequent treatment with this compound.

Materials:

-

Confluent OP9 stromal cell feeder layer (from Protocol 1)

-

Leukemia cells (e.g., primary LSCs or a leukemia cell line)

-

Co-culture medium (e.g., Alpha-MEM with 10% FBS, 1% Penicillin-Streptomycin, and appropriate cytokines for the leukemia cells)

-

This compound stock solution (dissolved in DMSO)

-

Control vehicle (DMSO)

Procedure:

-

Prepare a single-cell suspension of leukemia cells in the co-culture medium.

-

Aspirate the medium from the confluent OP9 stromal cell plates.

-

Add the leukemia cell suspension to the stromal cell layer at a desired density (e.g., 1 x 10^4 to 5 x 10^4 cells per well of a 96-well plate).

-

Prepare serial dilutions of this compound in the co-culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%).

-

Add the this compound dilutions or vehicle control to the co-culture wells.

-

Incubate the co-culture plates at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 3-7 days).

Protocol 3: Assessment of Leukemia Cell Viability and Proliferation

This protocol describes methods to quantify the effect of this compound on leukemia cell viability and proliferation in the co-culture system.

Materials:

-

Co-culture plates from Protocol 2

-

Fluorescently labeled leukemia cells (e.g., expressing GFP or dsRed) or antibodies for flow cytometry (e.g., anti-CD45 for human leukemia cells)

-

Viability dye (e.g., DAPI, Propidium Iodide)

-

Flow cytometer or fluorescence microscope

-

Cell viability assay reagent (e.g., CellTiter-Glo®)

Methods:

A. Flow Cytometry:

-

Gently aspirate the entire cell suspension from each well.

-

Wash the wells with PBS to collect any remaining non-adherent leukemia cells.

-

If leukemia cells are adherent, they can be detached by gentle pipetting or a brief incubation with a non-enzymatic cell dissociation solution.

-

Combine the cell suspensions and stain with appropriate antibodies and a viability dye.

-

Analyze the samples by flow cytometry to quantify the number of viable leukemia cells.

B. Fluorescence Microscopy:

-

If using fluorescently labeled leukemia cells, the co-culture plates can be directly imaged using a fluorescence microscope.

-

Acquire images from multiple fields per well.

-

Use image analysis software to quantify the number or confluence of fluorescent leukemia cells.

C. Luminescence-based Viability Assay:

-

At the end of the incubation period, allow the plate to equilibrate to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of medium in the well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. Note: This method measures the viability of both stromal and leukemia cells. It is best used in the stromal pre-treatment protocol to assess stromal cell viability before adding leukemia cells.

Protocol 4: Stromal Cell Pre-treatment to Evaluate Cell-Non-Autonomous Effects

This protocol is designed to specifically assess the effect of this compound on the ability of stromal cells to support leukemia cell growth.

Workflow Diagram:

Caption: Experimental workflow for stromal cell pre-treatment.

Procedure:

-

Seed OP9 stromal cells in a 96-well plate and allow them to reach confluency as described in Protocol 1.

-

Prepare dilutions of this compound in the stromal cell culture medium.

-

Aspirate the medium from the confluent stromal cells and add the this compound dilutions or vehicle control.

-

Incubate the plates for 3 days at 37°C.

-

After the 3-day pre-treatment, carefully aspirate the medium containing this compound.

-

Wash the stromal cell monolayer twice with fresh, pre-warmed medium to remove any residual compound.

-

Add leukemia cells to the washed stromal layer as described in Protocol 2.

-

Co-culture for an appropriate duration (e.g., 6 days).

-

Assess the viability and proliferation of the leukemia cells using the methods described in Protocol 3. A key readout for LSC function is the formation of "cobblestone areas," which are clusters of hematopoietic cells that have migrated beneath the stromal layer. These can be quantified by microscopy.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers to investigate the effects of this compound in a physiologically relevant co-culture system. By utilizing these methods, scientists can further elucidate the dual mechanisms of action of this promising anti-leukemic compound and its potential for targeting the supportive bone marrow microenvironment. Careful execution of these protocols will enable the generation of robust and reproducible data to advance the development of novel therapies for leukemia.

References

Application Notes and Protocols for BRD7116

Audience: Researchers, scientists, and drug development professionals.

Introduction: BRD7116 is a bis-aryl sulfone compound identified as a selective inhibitor of leukemia stem cells (LSCs).[1] It exhibits a unique dual mechanism of action, affecting both the leukemia cells directly (cell-autonomous) and the supportive stromal niche (cell-non-autonomous).[2][3] This document provides detailed information on the recommended solvent, storage, and experimental protocols for the effective use of this compound in research settings.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical for maintaining its stability and activity. The following tables summarize the solubility and recommended storage conditions.

Table 1: Solubility of this compound

| Solvent | Solubility | Concentration (for M.Wt = 496.67 g/mol ) |

| DMSO | ≥ 48 mg/mL[4] | ≥ 96.65 mM[4] |

| DMSO | ≤ 10 mg/mL[1] | |

| Dimethyl formamide (DMF) | 10 mg/mL[1] |

Note: Hygroscopic nature of DMSO can impact solubility; it is recommended to use newly opened DMSO.[4]

Table 2: Recommended Storage Conditions for this compound Stock Solutions

| Storage Temperature | Recommended Duration |

| -80°C | Up to 2 years[4] |

| -20°C | Up to 1 year[4] |

Note: To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in aliquots.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous DMSO (newly opened)

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required mass: Based on the molecular weight of this compound (496.67 g/mol ), calculate the mass needed for the desired volume and concentration. For example, for 1 mL of a 10 mM stock solution, 4.97 mg of this compound is required.

-

Dissolution: Add the calculated amount of this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO.

-

Vortexing: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath may aid dissolution, but care should be taken to avoid degradation.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term use (up to 1 year) or at -80°C for long-term storage (up to 2 years).[4]

Protocol 2: In Vitro Co-culture Assay for Assessing this compound Activity

This protocol is based on the methodology used to identify the cell-non-autonomous effects of this compound on leukemia stem cells.[2][3]

Objective: To evaluate the effect of this compound on the viability and proliferation of leukemia stem cells (LSCe) when co-cultured with stromal cells.

Materials:

-

Stromal cells (e.g., OP9 or primary bone marrow stromal cells)

-

Leukemia stem cells (LSCe)

-

Appropriate cell culture medium and supplements

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Multi-well culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader or imaging system for assessing cell viability

Experimental Workflow:

Caption: Experimental workflow for assessing the cell-non-autonomous activity of this compound.

Procedure:

-

Stromal Cell Plating: Seed stromal cells into the wells of a multi-well plate at a density that allows for the formation of a confluent monolayer.

-

Stromal Pre-treatment: After the stromal cells have adhered, treat them with a serial dilution of this compound (e.g., ranging from low nM to high µM concentrations). A DMSO-only control should be included. Incubate for 3 days.[2][3]

-

Wash: After the pre-treatment period, carefully wash the stromal cell monolayer with fresh medium to remove any remaining compound.

-

LSCe Seeding: Seed the leukemia stem cells onto the pre-treated stromal cell layer.

-

Co-culture: Co-culture the cells for a period of 6 days.[2]

-

Analysis: At the end of the co-culture period, assess the viability and/or proliferation of the LSCe cells. This can be done using various methods, such as fluorescent microscopy if the LSCe cells are labeled, or a cell viability assay like CellTiter-Glo.

-

Data Interpretation: The results will indicate the effect of this compound on the ability of the stroma to support LSCe growth. An EC50 value of approximately 200 nM has been reported for LSCe cells in a co-culture system.[1][4]

Mechanism of Action

This compound has been shown to have a dual effect on leukemia stem cells. It not only acts directly on the LSCs to induce myeloid differentiation (cell-autonomous) but also impairs the ability of the surrounding stromal cells to support the LSCs (cell-non-autonomous).[2][3]

Caption: Dual mechanism of action of this compound.

Disclaimer: This information is intended for research use only. Please consult the relevant safety data sheets (SDS) before handling this compound.

References

Application Notes and Protocols: BRD7116 Dose-Response in Acute Myeloid Leukemia (AML) Cell Lines

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key challenge in AML treatment is the persistence of leukemia stem cells (LSCs), which are often resistant to conventional chemotherapy and can lead to relapse. The bone marrow microenvironment, or niche, is known to play a crucial role in protecting these LSCs. Therefore, identifying compounds that can overcome this niche-mediated protection is a critical area of research.

BRD7116 is a novel bis-aryl sulfone compound identified through niche-based screening as a potential anti-leukemic agent.[1] This small molecule has demonstrated selective activity against LSCs, in part through a mechanism that involves the bone marrow stroma, highlighting both cell-autonomous and cell-non-autonomous effects.[1] Furthermore, this compound has been observed to induce transcriptional changes associated with myeloid differentiation in LSC-enriched cells, suggesting a potential mechanism for its anti-leukemic activity.[1]

These application notes provide a summary of the dose-response effects of this compound on AML cells and detailed protocols for assessing its activity.

Data Presentation

The anti-leukemic activity of this compound has been evaluated in different contexts: in co-culture with bone marrow stromal cells, which mimics the protective niche, and in monoculture of AML cell lines. The available data indicates a significant difference in potency depending on the culture system, underscoring the importance of the microenvironment in modulating drug response.

| Cell Type | Culture Condition | Parameter | Value | Source(s) |

| LSC-enriched (LSCe) cells | Co-culture with Bone Marrow Stromal Cells (BMSCs) | EC50 | ~200 nM | [1] |

| Human AML Cell Lines (Pooled)* | Monoculture | % Inhibition | ~50% at 20 µM | [1] |

| Normal Hematopoietic Stem and Progenitor Cells (HSPCs) | Co-culture with BMSCs | Activity | Limited Activity | [1] |

*Pooled data from six human AML cell lines: U937, THP-1, NOMO-1, SKM-1, NB4, and OCI-AML3.[1] The study reported limited activity in monoculture, with approximately 50% inhibition at the high concentration of 20 µM, suggesting that detailed IC50 values were not the primary focus and may be significantly higher than in co-culture.[1]

Experimental Protocols

Protocol for Determining Cell Viability and Dose-Response Curve in AML Cell Monoculture

This protocol describes the methodology for assessing the effect of this compound on the viability of AML cell lines grown in standard suspension culture using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

AML cell lines (e.g., U937, THP-1, NOMO-1, SKM-1, NB4, OCI-AML3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

-

This compound compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Opaque-walled 96-well microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture AML cells to a logarithmic growth phase.

-

Perform a cell count and determine viability (e.g., using trypan blue exclusion).

-

Dilute the cell suspension in complete culture medium to the desired seeding density (e.g., 5,000 - 10,000 cells per well).

-

Dispense 90 µL of the cell suspension into each well of an opaque-walled 96-well plate.

-

Include wells with medium only for background luminescence measurement.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete culture medium from the stock solution. A typical 8-point dose-response curve might include concentrations ranging from low nanomolar to high micromolar (e.g., 10 nM to 100 µM).

-

Prepare a vehicle control solution with the same final concentration of DMSO as the highest this compound concentration.

-

Add 10 µL of the diluted this compound or vehicle control to the respective wells, bringing the final volume to 100 µL.

-

-

Incubation:

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified duration (e.g., 72 hours).

-

-

Cell Viability Measurement (CellTiter-Glo® Assay):

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence from all experimental readings.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability data against the logarithm of the this compound concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

-

Protocol for AML and Stromal Cell Co-culture Assay

This protocol outlines a method to assess the activity of this compound in a co-culture system that mimics the bone marrow microenvironment.

Materials:

-

AML cells (primary patient samples or cell lines)

-

Bone marrow stromal cell line (e.g., OP9) or primary mesenchymal stromal cells (MSCs)

-

Complete culture medium for AML cells and stromal cells

-

This compound compound stock solution (in DMSO)

-

DMSO (vehicle control)

-

Tissue culture plates for establishing stromal cell monolayers

-

Fluorescent labels for AML cells and/or normal HSPCs (optional, for competitive assays)

-

Imaging system or flow cytometer for analysis

Procedure:

-

Establishment of Stromal Cell Monolayer:

-

Seed the stromal cells (e.g., OP9) in a tissue culture plate (e.g., 96-well) at a density that allows them to reach confluence as a monolayer within 24-48 hours.

-

Culture the stromal cells in their appropriate complete medium.

-

-

Co-culture Seeding:

-

Once the stromal monolayer is established, remove the medium.

-

Seed the AML cells on top of the stromal monolayer at a desired density.

-

For competitive assays, a mix of fluorescently labeled AML cells and normal HSPCs can be added.

-

-

Compound Treatment:

-

Prepare dilutions of this compound and vehicle control in the co-culture medium.

-

Add the compounds to the co-culture wells.

-

-

Incubation:

-

Incubate the co-culture plates at 37°C in a humidified atmosphere with 5% CO2 for the desired duration (e.g., 3-7 days).

-

-

Assessment of Anti-Leukemic Activity:

-

The readout will depend on the specific research question.

-

Viability: AML cells can be gently removed from the stromal layer and their viability assessed using an assay like CellTiter-Glo®.

-

Phenotypic Analysis: Changes in AML cell morphology, proliferation, or differentiation markers can be assessed by microscopy or flow cytometry.

-

Competitive Growth: If using fluorescently labeled cells, the relative abundance of AML cells versus normal HSPCs can be quantified.

-

Mandatory Visualizations

Caption: Experimental workflow for determining the dose-response curve of this compound in AML cell lines.

Caption: Putative signaling pathway for this compound-induced myeloid differentiation in AML cells.

References

Application of BRD7116 in High-Throughput Screening for Leukemia Stem Cell Inhibitors

Application Note AN-BRD7116-HTS

Introduction

BRD7116 is a small molecule identified through a niche-based high-throughput screen for its selective activity against leukemia stem cells (LSCs). This compound exhibits a dual mechanism of action, acting on both the leukemia cells directly (cell-autonomous) and on the supportive stromal microenvironment (cell-non-autonomous) to inhibit LSC function. This dual activity makes this compound a promising candidate for further drug development in acute myeloid leukemia (AML). This document provides detailed protocols for the application of this compound in a high-throughput co-culture screening assay designed to identify inhibitors of LSCs.

Principle of the Assay

The primary high-throughput screening assay is a co-culture system that mimics the bone marrow niche. Leukemia stem-like cells (LSCe) are cultured with supportive stromal cells. The formation of "cobblestone areas," where LSCs proliferate and form colonies under the stromal layer, is used as a phenotypic readout of LSC activity. Small molecules are screened for their ability to inhibit cobblestone area formation, indicating anti-LSC activity. The assay is performed in a 384-well plate format and utilizes automated microscopy and image analysis for quantification.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound from the initial high-throughput screen.

Table 1: Dose-Response of this compound on Leukemia Stem-like Cells (LSCe) and Normal Hematopoietic Stem and Progenitor Cells (HSPCs) in Co-culture

| Cell Type | IC50 (µM) |

| LSCe | ~5 |

| HSPCs | >20 |

Table 2: Effect of this compound Treatment Strategy on LSCe Cobblestone Area Formation

| Treatment Condition | Inhibition of Cobblestone Area Formation (%) |

| Co-culture treated with this compound | ~80% at 10 µM |

| Stromal cells pre-treated with this compound, then washed before LSCe addition | ~60% at 10 µM |

Experimental Protocols

Protocol 1: High-Throughput Co-culture Screening for LSC Inhibitors

This protocol describes the primary screening assay to identify compounds that inhibit cobblestone area formation.

Materials:

-

Leukemia stem-like cells (LSCe), e.g., from an MLL-AF9 mouse model of AML

-

Bone marrow-derived stromal cells (e.g., OP9 or primary BMSCs)

-

384-well clear-bottom black imaging plates

-

LSCe culture medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin, cytokines (e.g., SCF, TPO, IL-3)

-

Stromal cell culture medium: MEM-alpha, 20% FBS, 1% Penicillin-Streptomycin

-

This compound or other small molecule compounds dissolved in DMSO

-